tert-butyl N-(1-benzyl-2,4,5,6-tetramethylpiperidin-3-yl)carbamate
Description
Properties
Molecular Formula |
C21H34N2O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-2,4,5,6-tetramethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C21H34N2O2/c1-14-15(2)19(22-20(24)25-21(5,6)7)17(4)23(16(14)3)13-18-11-9-8-10-12-18/h8-12,14-17,19H,13H2,1-7H3,(H,22,24) |
InChI Key |
ILMMOMVUQUFKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(N(C1C)CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-2,4,5,6-tetramethylpiperidin-3-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2,4,5,6-tetramethylpiperidine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-2,4,5,6-tetramethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues from PharmaBlock Sciences
The following table highlights key structural and functional differences between the target compound and related tert-butyl carbamates (Table 1):
Table 1: Structural Comparison of tert-butyl Carbamate Derivatives
Key Differences and Implications
Ring Systems: The target compound’s piperidine ring contrasts with bicyclic systems (e.g., bicyclo[2.2.2]octane or 2-azabicyclo[2.2.1]heptane), which introduce strain and alter solubility and reactivity. Bicyclic derivatives are often prioritized for constrained peptide mimetics .
Functional Groups :
- Benzyl vs. Formyl/Bromomethyl : The benzyl group’s aromaticity differs from electrophilic substituents (e.g., formyl or bromomethyl), which are more reactive in cross-coupling or nucleophilic addition reactions .
- Chiral Centers : Compounds like tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate exhibit stereochemical complexity, critical for enantioselective binding in drug targets .
Synthetic Utility :
- The target compound’s synthesis likely involves alkylation of a pre-functionalized piperidine core, akin to methods used for tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate (K₂CO₃, DMF, 80°C) .
- In contrast, bicyclic carbamates (e.g., 2-azabicyclo[2.2.1]heptane derivatives) require multistep ring-forming reactions, increasing synthetic complexity .
Biological Activity
tert-butyl N-(1-benzyl-2,4,5,6-tetramethylpiperidin-3-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in various fields including microbiology and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a benzyl-substituted piperidine derivative. The process often utilizes bases such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Optimized reaction conditions can enhance yield and purity, making this compound accessible for various applications in research and industry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H34N2O2 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1315368-18-3 |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial applications. The increasing prevalence of drug-resistant pathogens has necessitated the exploration of new antibacterial compounds.
Antibacterial Activity
A study evaluated the antibacterial properties of various derivatives related to carbamates similar to this compound. The microdilution broth susceptibility assay was employed against strains such as E. coli, M. luteus, and B. cereus. Results demonstrated that certain derivatives exhibited significant activity against these bacteria with low toxicity levels .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. The piperidine ring and benzyl group contribute to its binding affinity and specificity, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antimicrobial Screening : In one study, derivatives were synthesized and screened for antibacterial activity against multidrug-resistant strains. Compounds showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, indicating potential therapeutic applications .
- Toxicity Evaluation : The Artemia salina bioassay was utilized to assess cytotoxicity alongside antibacterial efficacy. Many synthesized compounds demonstrated high antibacterial activity with minimal cytotoxic effects on mammalian cells .
Comparative Analysis
When compared to similar compounds such as tert-butyl carbamate and benzyl carbamate, this compound stands out due to its unique structure that combines a highly substituted piperidine ring with a benzyl group. This structural uniqueness may enhance its biological activity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
